molecular formula C12H11BrO3 B2561898 2-Bromo-5-ethoxy-4-(prop-2-ynyloxy)benzaldehyde CAS No. 429621-52-3

2-Bromo-5-ethoxy-4-(prop-2-ynyloxy)benzaldehyde

Cat. No. B2561898
CAS RN: 429621-52-3
M. Wt: 283.121
InChI Key: SZFOSGMZEYWACH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-ethoxy-4-(prop-2-ynyloxy)benzaldehyde is a chemical compound with the molecular formula C12H11BrO3 . It has an average mass of 283.118 Da and a monoisotopic mass of 281.989136 Da .


Synthesis Analysis

The synthesis of a similar compound, 2-(prop-2-ynyloxy)benzaldehyde, was developed using three different aqueous micellar media . The targeted product ether is completely immiscible in water, but in combination with interface active surfactants, it has been possible to produce the hydrophobic organic compound in water . In the experiments, it was observed that salicylaldehyde and propargyl bromide interacted best in CTAB media and the yield of the formed product was 96% .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Bromo-5-ethoxy-4-(prop-2-ynyloxy)benzaldehyde are not mentioned in the search results, a related compound, 2-(prop-2-ynyloxy)benzaldehyde, has been synthesized using salicylaldehyde and propargyl bromide in aqueous micellar media .

Scientific Research Applications

Synthesis and Structural Analysis

2-Bromo-5-ethoxy-4-(prop-2-ynyloxy)benzaldehyde serves as a precursor in the synthesis of complex organic compounds. Studies have demonstrated methods for synthesizing derivatives of this compound and analyzing their structures. For example, Wang Yong-jian reported the synthesis of related compounds, emphasizing the characterization techniques such as NMR spectroscopy and X-ray diffraction analysis, which provide detailed insight into the molecular structure and confirm the successful synthesis of targeted compounds (Wang Yong-jian, 2010).

Antioxidant, Antimicrobial, and Anticancer Properties

Research has explored the biological activities of derivatives, such as their antioxidant, antimicrobial, and anticancer properties. M. Konuş and colleagues synthesized derivatives and evaluated their effectiveness in these areas, finding that certain compounds exhibited significant biological activity. This highlights the potential for using these compounds in developing new therapeutic agents (M. Konuş et al., 2019).

Materials Science Applications

In materials science, the compound and its derivatives have been used in synthesizing novel polymers and materials. G. Kharas et al. described the preparation and copolymerization of related ethylenes with styrene, leading to the development of materials with potential applications in various industries due to their unique properties, such as thermal stability and chemical resistance (G. Kharas et al., 2016).

Green Chemistry and Synthesis

The compound's role in green chemistry has also been explored, with studies focusing on environmentally friendly synthesis methods. Sangita Mandal and colleagues developed an aqueous micellar media method for synthesizing 2-(prop-2-ynyloxy) benzaldehyde derivatives. This approach highlights the compound's versatility and the ongoing efforts to develop more sustainable and eco-friendly chemical synthesis processes (Sangita Mandal et al., 2019).

properties

IUPAC Name

2-bromo-5-ethoxy-4-prop-2-ynoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO3/c1-3-5-16-12-7-10(13)9(8-14)6-11(12)15-4-2/h1,6-8H,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFOSGMZEYWACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)Br)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.